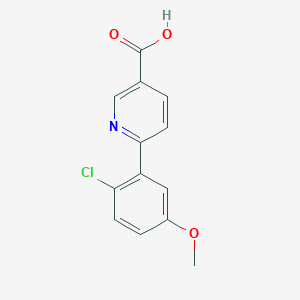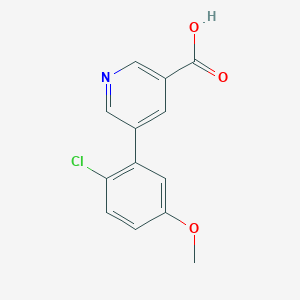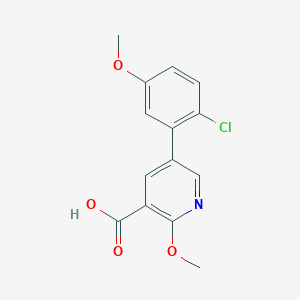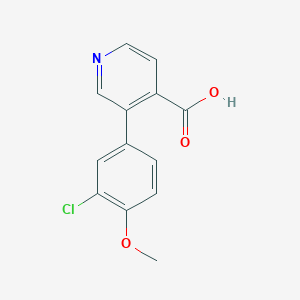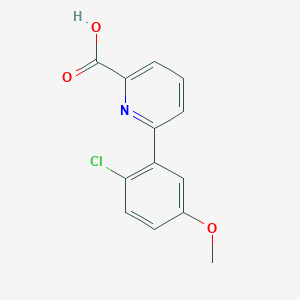
6-(2-Chloro-5-methoxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloro-5-methoxyphenyl)picolinic acid (6-CMPPA) is an organic compound that has been used in a variety of scientific research applications. It is a valuable intermediate in the synthesis of compounds with a wide range of biological activities. 6-CMPPA has a high degree of solubility in water and organic solvents, and is relatively inexpensive to synthesize. This makes it a particularly attractive compound for use in laboratory experiments. In
Applications De Recherche Scientifique
6-(2-Chloro-5-methoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic syntheses, as a ligand in metal-catalyzed reactions, and as an inhibitor of enzymes. It has also been used to study the structure and function of proteins, to study the effects of drugs on cell metabolism, and to study the effects of drugs on the immune system.
Mécanisme D'action
The mechanism of action of 6-(2-Chloro-5-methoxyphenyl)picolinic acid, 95% is not well understood. However, it is thought to act as an inhibitor of enzymes by binding to the active site of the enzyme, blocking the binding of the substrate. This inhibition can be reversible or irreversible, depending on the enzyme and the concentration of 6-(2-Chloro-5-methoxyphenyl)picolinic acid, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Chloro-5-methoxyphenyl)picolinic acid, 95% are not well understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which suggests that it may have an effect on drug metabolism. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, which suggests that it may have an effect on lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(2-Chloro-5-methoxyphenyl)picolinic acid, 95% in laboratory experiments is its high degree of solubility in water and organic solvents. This makes it an ideal reagent for use in a variety of laboratory experiments. Additionally, it is relatively inexpensive to synthesize, which makes it an attractive compound for use in laboratory experiments. The main limitation of using 6-(2-Chloro-5-methoxyphenyl)picolinic acid, 95% in laboratory experiments is that its mechanism of action is not well understood. This makes it difficult to predict its effects on biochemical and physiological processes.
Orientations Futures
There are a number of potential future directions for research on 6-(2-Chloro-5-methoxyphenyl)picolinic acid, 95%. These include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development. Additionally, further research into its use as a reagent in organic syntheses and its use as a ligand in metal-catalyzed reactions could be beneficial. Finally, further investigation into its potential use as an inhibitor of enzymes could lead to new insights into drug metabolism and the design of new drugs.
Méthodes De Synthèse
6-(2-Chloro-5-methoxyphenyl)picolinic acid, 95% can be synthesized from 2-chloro-5-methoxyphenol and picolinic acid. The reaction is typically carried out in aqueous solution at a temperature of around 70°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and is usually complete within one hour. The reaction is highly selective and yields a product with a purity of 95%.
Propriétés
IUPAC Name |
6-(2-chloro-5-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-8-5-6-10(14)9(7-8)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBZGNFCLCMNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391846.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391847.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391848.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391849.png)

![6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391860.png)
